![molecular formula C17H15NO2S B1227265 N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B1227265.png)
N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide
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Overview
Description
N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide is an aromatic amide and a member of thiophenes.
Scientific Research Applications
Antibacterial and Antimycobacterial Properties
N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide derivatives have been studied for their significant antibacterial and antimycobacterial activities. Compounds in this series showed potent action against various microbial strains, including Gram-negative and Gram-positive bacteria, as well as against M. tuberculosis and M. avium strains. These compounds were found to be generally non-toxic up to certain dose levels (Chambhare et al., 2003).
Antipathogenic Activity
Different derivatives of N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide have shown promising results as potential antipathogenic agents. The efficacy of these compounds has been demonstrated against strains known for growing in biofilms, indicating their potential in the development of new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Anticancer Potential
Some derivatives of N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide have been evaluated for their anticancer activities. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential utility in cancer treatment (Ravinaik et al., 2021).
Role in Alzheimer’s Disease Treatment
N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide derivatives have been synthesized and tested for their potential as therapeutic agents in the treatment of Alzheimer’s disease. Their enzyme inhibition activity against butyrylcholinesterase highlights their potential in managing this neurodegenerative disorder (Hussain et al., 2016).
Supramolecular Chemistry and Crystal Packing
These compounds have also been studied for their supramolecular chemistry aspects. The influence of aromaticity in furan and thiophene rings on crystal packing has been explored, contributing to the understanding of molecular interactions in the solid state (Rahmani et al., 2016).
properties
Product Name |
N-(2-furanylmethyl)-5-methyl-4-phenyl-3-thiophenecarboxamide |
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Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-4-phenylthiophene-3-carboxamide |
InChI |
InChI=1S/C17H15NO2S/c1-12-16(13-6-3-2-4-7-13)15(11-21-12)17(19)18-10-14-8-5-9-20-14/h2-9,11H,10H2,1H3,(H,18,19) |
InChI Key |
JQEFTCJFMFNWAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CS1)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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